molecular formula C9H8ClF B1302652 3-(3-Chloro-5-fluorophenyl)-1-propene CAS No. 842124-18-9

3-(3-Chloro-5-fluorophenyl)-1-propene

Cat. No.: B1302652
CAS No.: 842124-18-9
M. Wt: 170.61 g/mol
InChI Key: UPJHEYDJNWCHEA-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the propene chain can undergo addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Addition Reactions: Hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

    Substitution: Products may include derivatives where the chloro or fluoro groups are replaced by other functional groups.

    Addition: Hydrogenation can yield 3-(3-chloro-5-fluorophenyl)propane.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chloro-5-fluorophenyl)-1-propene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylpropionaldehyde
  • 3-Chloro-5-fluorophenylacetylene

Uniqueness

3-(3-Chloro-5-fluorophenyl)-1-propene is unique due to the combination of its chloro and fluoro substituents on the phenyl ring and the presence of a propene chain. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1-chloro-3-fluoro-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJHEYDJNWCHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373964
Record name 3-(3-Chloro-5-fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-18-9
Record name 3-(3-Chloro-5-fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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